molecular formula C10H9FO2 B2439143 methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate CAS No. 141046-54-0

methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate

Cat. No.: B2439143
CAS No.: 141046-54-0
M. Wt: 180.178
InChI Key: SITDWAAQDWEIQW-LEVFIRPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate is a synthetic compound that has garnered significant interest in scientific research due to its unique cubane structure The cubane framework is a highly strained, cage-like structure that imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the fluorination of a cubane precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the fluorine or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly those with unique structural features.

    Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Industry: Used in materials science for developing new materials with unique properties, such as high energy density or specific mechanical characteristics.

Mechanism of Action

The mechanism of action of methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The cubane structure can impart unique binding properties, potentially leading to high specificity and potency in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1s,2R,3r,8S)-4-iodocubane-1-carboxylate
  • Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate hydrochloride

Uniqueness

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, alter its electronic properties, and improve its interactions with biological targets compared to other similar cubane derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-fluorocubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITDWAAQDWEIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.